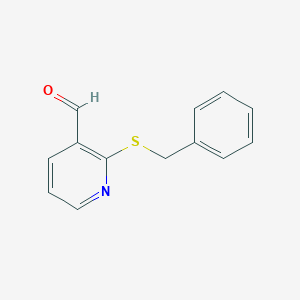

2-(Benzylsulfanyl)nicotinaldehyde

Description

Properties

CAS No. |

64107-36-4 |

|---|---|

Molecular Formula |

C13H11NOS |

Molecular Weight |

229.3g/mol |

IUPAC Name |

2-benzylsulfanylpyridine-3-carbaldehyde |

InChI |

InChI=1S/C13H11NOS/c15-9-12-7-4-8-14-13(12)16-10-11-5-2-1-3-6-11/h1-9H,10H2 |

InChI Key |

UMBWHNVNGRJLHG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CSC2=C(C=CC=N2)C=O |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(C=CC=N2)C=O |

solubility |

15.5 [ug/mL] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 2-(benzylsulfanyl)nicotinaldehyde can be compared to analogs with variations in substituent positions, functional groups, or core scaffolds. Below is a detailed analysis:

Substituent Position and Functional Group Variations

Key Findings :

- Positional Effects : The 2-benzylsulfanyl group in this compound enhances electron density at the pyridine ring, facilitating electrophilic substitutions. In contrast, the 6-benzylthio analog shows reduced reactivity due to steric and electronic effects .

- Functional Group Impact : The aldehyde group in this compound enables condensation reactions (e.g., hydrazone formation), while the carboxylic acid derivative (6-(benzylthio)-2-methylnicotinic acid) exhibits higher solubility and salt-forming capacity .

Comparison with Purine-Based Analogs

2-(Benzylsulfanyl)-7H-purin-6-one, a purine derivative with a benzylsulfanyl group, shares a similar sulfide moiety but differs in core structure. Studies show that its hydrazone derivatives (e.g., 8-arylhydrazono-2-benzylsulfanyl-1,8-dihydropurin-6-ones) exhibit stabilized hydrazone tautomers in both ground and excited states, a property attributed to the electron-withdrawing purine core . In contrast, nicotinaldehyde derivatives favor aldehyde-specific reactions, highlighting the role of the heterocyclic scaffold in directing reactivity.

Research Implications and Limitations

- Reactivity : The benzylsulfanyl group in nicotinaldehyde derivatives enhances stability against oxidation compared to thiol (-SH) analogs but may limit solubility in polar solvents.

Preparation Methods

Reaction Mechanism

This method adapts the reduction of nicotinic acid morpholinamides to aldehydes, as described in US7528256B2. The general pathway involves:

-

Morpholinamide Formation : Condensation of 2-(benzylsulfanyl)nicotinic acid with morpholine.

-

Selective Reduction : Treatment with lithium alkoxyaluminium hydrides (e.g., LiAlH(OEt)₃) under ambient conditions.

The morpholinamide acts as a masked aldehyde, with reduction preferentially targeting the amide carbonyl over other functional groups.

Optimization Parameters

-

Reducing Agent : LiAlH(OEt)₃ achieves >90% selectivity for aldehyde formation.

-

Solvent System : Anhydrous tetrahydrofuran (THF) or diethyl ether.

-

Work-up : Quenching with aqueous acid (e.g., HCl) followed by extraction and distillation.

Table 1: Reduction Conditions for Morpholinamide Derivatives

Substrate Synthesis

3-Cyanopyridine derivatives serve as precursors for aldehyde synthesis via hydrogenation. Introducing the benzylsulfanyl group at position 2 requires:

Hydrogenation Protocol

Table 2: Hydrogenation of 2-(Benzylsulfanyl)-3-cyanopyridine

Challenges and Mitigation

-

Regioselectivity : The electron-donating benzylthio group activates position 3, favoring formylation there.

-

Side Reactions : Over-chlorination may occur; controlled stoichiometry and low temperatures (0–5°C) are critical.

Analytical Validation and Purification

Quantification Methods

Purification Techniques

-

Distillation : Vacuum distillation at 80–90°C (0.1 mbar) for high-priority applications.

-

Crystallization : Recrystallization from ethanol/water mixtures removes residual nickel catalysts.

Comparative Analysis of Synthetic Methods

Table 3: Merit Assessment of Preparation Routes

| Method | Yield (%) | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Morpholinamide Reduction | 85–92 | High | Moderate | High (LiAlH reagents) |

| Cyanopyridine Hydrogenation | 84–89 | Medium (requires Ni removal) | High | Moderate |

| Direct Formylation | 70–80* | Variable | Low | Low |

*Theoretical estimate based on analogous reactions.

Q & A

Q. How can this compound serve as a precursor for heterocyclic compounds?

- Methodological Answer : The aldehyde group undergoes condensation with amines (e.g., hydrazines) to form Schiff bases, which cyclize under microwave irradiation to yield pyrazolo[3,4-b]pyridines. Optimize cyclization using Lewis acids (e.g., ZnCl₂) in toluene at 110°C for 6 hours. Yields range from 60–85%, depending on substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.